molecular formula C14H16FN3O4S B2967694 1-(3-Fluoro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 1797923-21-7

1-(3-Fluoro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2967694
CAS RN: 1797923-21-7
M. Wt: 341.36
InChI Key: OJYPIKSHMZNKQR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as FNPP, and it is a piperazine derivative that has shown promising results in various studies.

Mechanism Of Action

FNPP is believed to exert its effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase, which are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
FNPP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the protection of neurons. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One advantage of using FNPP in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, which makes it a safe compound for use in various studies. However, one limitation of using FNPP is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of FNPP. One potential direction is the development of novel derivatives of FNPP with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of FNPP and its potential therapeutic applications in various diseases. The use of FNPP in combination with other drugs may also be explored as a potential strategy for enhancing its therapeutic effects. Finally, the development of new delivery systems for FNPP may also be an area of interest for future research.
Conclusion:
In conclusion, FNPP is a promising compound that has shown potential applications in the field of medicinal chemistry. Its high potency and selectivity, coupled with its low toxicity profile, make it an attractive candidate for further study. While there are limitations to its use in lab experiments, there are several future directions for the study of FNPP that may lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of FNPP involves the reaction of 4-(prop-2-yn-1-yl)piperazine with 1-(3-fluoro-4-methyl-5-nitrobenzenesulfonyl) chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure FNPP.

Scientific Research Applications

FNPP has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FNPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been shown to inhibit acetylcholinesterase activity, which is a hallmark of Alzheimer's disease, and it has also been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.

properties

IUPAC Name

1-(3-fluoro-4-methyl-5-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-3-4-16-5-7-17(8-6-16)23(21,22)12-9-13(15)11(2)14(10-12)18(19)20/h1,9-10H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYPIKSHMZNKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)N2CCN(CC2)CC#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine

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